1,5-Dimethoxypentane
Overview
Description
1,5-Dimethoxypentane is an aliphatic diether with the molecular formula C7H16O2 and a molecular weight of 132.20 g/mol . . This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
1,5-Dimethoxypentane can be synthesized through several methods. One common synthetic route involves the reaction of 1,5-dibromopentane with sodium methoxide in methanol. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by methoxy groups . The reaction conditions typically include refluxing the mixture for several hours to ensure complete substitution.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
1,5-Dimethoxypentane undergoes various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are 1,5-pentanedial, 1,5-pentanediol, and 1,5-dibromopentane .
Scientific Research Applications
1,5-Dimethoxypentane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-dimethoxypentane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the methoxy groups act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the methoxy groups are converted to carbonyl groups, leading to the formation of aldehydes or ketones . The molecular targets and pathways involved vary based on the specific reaction and application.
Comparison with Similar Compounds
1,5-Dimethoxypentane can be compared with other similar compounds such as:
1,4-Dimethoxybutane: This compound has a shorter carbon chain and different physical properties compared to this compound.
1,6-Dimethoxyhexane: This compound has a longer carbon chain and may exhibit different reactivity and applications.
1,5-Dibromopentane: This compound is a precursor to this compound and has different chemical properties due to the presence of bromine atoms.
The uniqueness of this compound lies in its specific chain length and the presence of methoxy groups, which influence its reactivity and applications .
Properties
IUPAC Name |
1,5-dimethoxypentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-8-6-4-3-5-7-9-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCBHIFOKVDBCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149440 | |
Record name | 1,5-Dimethoxypentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111-89-7 | |
Record name | 1,5-Dimethoxypentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dimethoxypentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-DIMETHOXYPENTANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97204 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Dimethoxypentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-Dimethoxypentane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GFM9MVT37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1,5-Dimethoxypentane be used to synthesize more complex molecules?
A1: Yes, this compound can act as a building block in organic synthesis. For example, it can be converted to 3-Lithio-1,5-dimethoxypentane, a dimeric alkyllithium reagent. Alkyllithium reagents are highly reactive and versatile, widely employed in organic synthesis for various transformations, including carbon-carbon bond formation.
Q2: How does the structure of this compound influence its reactivity?
A2: The presence of the two methoxy groups in this compound influences its reactivity in acid-catalyzed conditions. Studies indicate that while similar molecules like 1,3-dialkoxyacetones undergo rearrangements under acidic conditions, this compound remains largely unaffected, except for some limited C-C bond cleavages. This suggests that the positioning of the methoxy groups on the pentane backbone plays a crucial role in determining its susceptibility to specific reactions.
Q3: Has this compound been used in any catalytic applications?
A3: Research shows that this compound can be used as a model substrate to investigate the catalytic degradation of aliphatic ethers using Bis(perfluoropinacolato)silane, a strong Lewis acid. This study highlights the potential of specific Lewis acids in catalyzing the breakdown of ether bonds, which could have implications for polymer degradation and recycling.
Q4: Can this compound be used in prebiotic chemistry research?
A4: While not directly used, derivatives of this compound, specifically this compound-2,4-dione, have shown promise in prebiotic chemistry research related to the origin of life. This derivative, when reacted with 1-aminoacetone, yields a porphyrinogen macrocycle. Porphyrinogens are precursors to porphyrins, which are essential molecules in living systems, playing a vital role in processes like photosynthesis and oxygen transport.
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